molecular formula C8H10O3 B2668166 1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 64197-93-9

1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione

Cat. No.: B2668166
CAS No.: 64197-93-9
M. Wt: 154.165
InChI Key: YQRNFUCDZYTUHU-OCAPTIKFSA-N
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Description

“1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione” is a chemical compound with the CAS Number: 64197-93-9 . It has a molecular weight of 154.17 .


Synthesis Analysis

A new synthetic method of a similar compound, 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione, has been reported . The synthesis was achieved from the action of 2-chloro propionic acid and ethyl methacrylate using (2M) LDA dissolved in hexane and THF at (-80°C), and the treatment with acetyl chloride .


Molecular Structure Analysis

The IUPAC name for this compound is (1R,5S)-1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 88-90°C . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthetic Methods and Reactivity

A study presented a new synthetic method for a structurally related compound, demonstrating the ongoing development of synthetic routes for bicyclic diones, which are important intermediates in organic synthesis (Mechehoud et al., 2018). This highlights the compound's relevance in synthesizing complex organic molecules.

Polymorphism and Molecular Structure

Research on concomitant polymorphism in spirobicyclic diones reveals the compound's capacity for forming different solid-state structures, indicating its potential for developing materials with tunable properties (Kumar et al., 2004). Understanding these polymorphic forms is crucial for pharmaceutical development and materials science.

Catalytic Applications

The exploration of catalysts in reactions involving bicyclic diones illustrates the compound's potential utility in asymmetric synthesis and catalysis (Bertilsson et al., 2002). Enantioselective processes are fundamental in the pharmaceutical industry for producing chiral drugs.

Safety and Hazards

The safety information available indicates that this compound is dangerous . Specific hazard statements and precautionary statements were not provided in the search results .

Properties

IUPAC Name

1,5-dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-7-3-4-8(7,2)6(10)11-5(7)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRNFUCDZYTUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC1(C(=O)OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493781
Record name 1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64197-93-9
Record name 1,5-Dimethyl-3-oxabicyclo[3.2.0]heptane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a low temperature exposure unit equipped with a 125 W mercury lamp in a cooled immersion bath, stirrer and gas inlet pipe, 15 g (0.12 mole) of dimethyl maleic anhydride and 1 g (0.0054 mole) of benzophenone are dissolved in 300 ml of dichloromethane, and the solution is cooled by means of an external cooling bath with a mixture of isopropanol and dry ice to -60° to -70° C. Ethylene gas is then introduced over 1 hour and the reaction mixture is subsequently irradiated at the above temperature for 12 hours while introducing a weak flow of ethylene. The solvent is then evaporated off and the crude product is recrystallised from dichloromethane/n-hexane, affording 10 g of 1,2-dimethylcyclobutane-1,2-dicarboxylic anhydride (54% of theory) in the form of white crystals with a melting point of 84°-86° C.
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